![molecular formula C11H15NO2 B3117256 4-(4-Methoxyphenyl)butanamide CAS No. 2222-15-3](/img/structure/B3117256.png)
4-(4-Methoxyphenyl)butanamide
Übersicht
Beschreibung
“4-(4-Methoxyphenyl)butanamide” is a chemical compound with the formula C11H15NO2. It has a molecular weight of 193.2423 . The IUPAC Standard InChI for this compound is InChI=1S/C11H15NO2/c1-3-4-11(13)12-9-5-7-10(14-2)8-6-9/h5-8H,3-4H2,1-2H3, (H,12,13) .
Synthesis Analysis
The synthesis of “4-(4-Methoxyphenyl)butan-2-one”, a closely related compound, has been reported in a study . The one-pot synthesis involves dehydrogenation, aldol condensation, and hydrogenation of C-C. This process uses a multifunctional supported AuPd nanoalloy catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C11H15NO2), molecular weight (193.2423), and IUPAC Standard InChI .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
4-(4-Methoxyphenyl)butanamide, identified as N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide in one study, has been shown to possess significant antimicrobial and anticancer properties. This compound demonstrated good antimicrobial activity, comparable anticancer activity against lung carcinoma to the standard drug vincristine, and showed minimal effects on normal cell lines. Additionally, it exhibited antileishmanial activities and promising urease inhibition, suggesting its potential in various therapeutic applications (Sirajuddin et al., 2015).
Lipoxygenase Inhibition
Another research area involving derivatives of this compound includes the synthesis of compounds as lipoxygenase inhibitors. These compounds showed moderately good activities relative to the standard reference, indicating their potential use in treating conditions involving lipoxygenase enzyme activity (Aziz‐ur‐Rehman et al., 2016).
Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways
The compound S 19812, a derivative of this compound, has been evaluated for its dual inhibitory effect on cyclooxygenase and lipoxygenase pathways. This compound exhibited significant analgesic and anti-inflammatory activities in various models, suggesting its potential therapeutic applications in pain and inflammation management (Tordjman et al., 2003).
In Vivo Imaging of Matrix Metalloproteinases
Fluorinated derivatives of this compound, specifically designed as inhibitors of matrix metalloproteinases (MMPs), have been synthesized for potential use in positron emission tomography (PET) imaging of MMPs. These derivatives demonstrated high in vitro MMP inhibition potencies, indicating their utility in imaging locally upregulated and activated MMPs found in various pathological processes (Wagner et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHLGXLPPGNNIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.